2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
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Description
2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one is a useful research compound. Its molecular formula is C23H29N3O5 and its molecular weight is 427.501. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. The compound displayed a high α1-AR affinity (Ki = 22 nM) and in addition to, binding affinity in the range of 64 nM to 107 nM . This interaction results in changes in the receptor’s activity, leading to various downstream effects.
Biochemical Pathways
The alpha1-adrenergic receptors, upon activation or blockade, play a significant role in numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, binding data together with ADME calculations . These properties contribute to the compound’s bioavailability and its potential as an alpha1-adrenergic receptor antagonist .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Analysis
Biochemical Properties
The compound interacts with alpha1-adrenergic receptors, which are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of 2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one with these receptors is a major therapeutic approach for the treatment of numerous disorders .
Cellular Effects
The effects of This compound on cells are primarily mediated through its interaction with alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Molecular Mechanism
The molecular mechanism of action of This compound involves binding to alpha1-adrenergic receptors. The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Temporal Effects in Laboratory Settings
The temporal effects of This compound The compound has shown promising results in in silico docking and molecular dynamics simulations .
Dosage Effects in Animal Models
The dosage effects of This compound Preliminary studies have identified promising lead compounds .
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c1-29-21-7-3-2-6-19(21)25-12-10-24(11-13-25)15-18-14-20(27)22(16-30-18)31-17-23(28)26-8-4-5-9-26/h2-3,6-7,14,16H,4-5,8-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAODFLJVJVIQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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